molecular formula C19H19FIN3O2 B3854752 3-{N'-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide

3-{N'-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide

Cat. No.: B3854752
M. Wt: 467.3 g/mol
InChI Key: OZDQAFHJYUIYCB-YDZHTSKRSA-N
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Description

3-{N’-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide is a complex organic compound characterized by the presence of fluorine, iodine, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-{N’-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{N’-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{N’-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{N’-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide include other hydrazinecarbonyl derivatives and compounds with similar functional groups, such as:

  • 3-{N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide
  • 3-{N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide

Uniqueness

The uniqueness of 3-{N’-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[(E)-1-(4-fluorophenyl)ethylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FIN3O2/c1-12-11-16(21)7-8-17(12)22-18(25)9-10-19(26)24-23-13(2)14-3-5-15(20)6-4-14/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,24,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDQAFHJYUIYCB-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=C(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C(\C)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{N'-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide
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3-{N'-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide
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3-{N'-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide
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3-{N'-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide
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3-{N'-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide
Reactant of Route 6
3-{N'-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide

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